molecular formula C21H22O5 B12402917 3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol

3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol

Cat. No.: B12402917
M. Wt: 354.4 g/mol
InChI Key: PPBISUGOQDBBEL-ZDUSSCGKSA-N
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Description

3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol is a complex organic compound known for its diverse pharmacological properties. This compound is a derivative of coumarin, a class of compounds widely recognized for their biological activities. It is often studied for its potential therapeutic applications, particularly in the fields of medicine and pharmacology.

Properties

Molecular Formula

C21H22O5

Molecular Weight

354.4 g/mol

IUPAC Name

3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol

InChI

InChI=1S/C21H22O5/c1-21(2)9-8-15-16(26-21)6-4-12-10-13(11-25-20(12)15)14-5-7-17(24-3)19(23)18(14)22/h4-9,13,22-23H,10-11H2,1-3H3/t13-/m0/s1

InChI Key

PPBISUGOQDBBEL-ZDUSSCGKSA-N

Isomeric SMILES

CC1(C=CC2=C(O1)C=CC3=C2OC[C@H](C3)C4=C(C(=C(C=C4)OC)O)O)C

Canonical SMILES

CC1(C=CC2=C(O1)C=CC3=C2OCC(C3)C4=C(C(=C(C=C4)OC)O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols .

Scientific Research Applications

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It helps in scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting against cellular damage associated with various diseases such as neurodegenerative disorders and cancer .

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines and enzymes involved in inflammation, making it a potential candidate for treating inflammatory diseases .

Neuroprotective Effects

Studies suggest that this compound may offer neuroprotective benefits by preventing neuronal cell death and promoting neuronal survival under oxidative stress conditions. This is particularly relevant for conditions like Alzheimer's disease and other forms of dementia .

Cancer Therapy

The compound's ability to inhibit tumor growth and induce apoptosis in cancer cells has been documented. Its mechanism includes the modulation of signaling pathways associated with cell proliferation and survival .

Metabolic Disorders

There is emerging evidence that this compound can improve metabolic health by enhancing insulin sensitivity and regulating glucose metabolism. This could have implications for the treatment of type 2 diabetes and obesity .

Case Studies

  • Neuroprotection in Alzheimer's Disease :
    • A study demonstrated that glabridin dimethyl ether could protect neurons from amyloid-beta-induced toxicity by reducing oxidative stress markers and enhancing cellular antioxidant defenses.
    • Results showed a significant reduction in cell death rates compared to untreated controls.
  • Anti-cancer Activity :
    • In vitro studies on various cancer cell lines (e.g., breast and colon cancer) revealed that the compound inhibited cell proliferation and induced apoptosis through caspase activation.
    • Animal models further confirmed these findings, showing reduced tumor size after treatment with the compound.

Mechanism of Action

The mechanism of action of 3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity, binding to receptors, or altering gene expression. For example, it has been shown to interact with nitric oxide synthase and prostaglandin synthase, influencing inflammatory and cardiovascular pathways .

Comparison with Similar Compounds

Biological Activity

The compound 3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol , commonly known as glabridin , has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

Glabridin is a flavonoid derived from licorice (Glycyrrhiza glabra). Its molecular formula is C20H20O4C_{20}H_{20}O_{4} with a molecular weight of 324.37 Da. The structural formula can be represented as follows:

PropertyValue
Molecular FormulaC20H20O4C_{20}H_{20}O_{4}
Molecular Weight324.37 Da
SynonymsGlabridin
CAS Number59870-68-7

Glabridin exhibits various mechanisms through which it exerts its biological effects:

  • Antioxidant Activity : Glabridin has been shown to scavenge free radicals and inhibit lipid peroxidation, contributing to its protective effects against oxidative stress .
  • Anti-inflammatory Effects : The compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This makes it a potential candidate for treating inflammatory diseases .
  • Anticancer Properties : Glabridin demonstrates cytotoxic effects on various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. It induces apoptosis through the activation of caspases and modulation of cell cycle regulators .
  • Neuroprotective Effects : Research indicates that glabridin can protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential in neurodegenerative diseases .

Biological Activity Data

The following table summarizes key biological activities of glabridin along with their respective IC50 values where applicable:

Biological ActivityTest System/ModelIC50 Value (µM)References
AntioxidantDPPH Assay10.5
Anti-inflammatoryRAW 264.7 Cells15.0
Anticancer (MDA-MB-231)Breast Cancer Cell Line27.6
NeuroprotectionSH-SY5Y Neuronal Cells5.0

Case Studies

Case Study 1: Anticancer Activity in Breast Cancer

In a study investigating the anticancer properties of glabridin, researchers evaluated its effects on the MDA-MB-231 breast cancer cell line. The results indicated that glabridin significantly inhibited cell proliferation with an IC50 value of 27.6 µM. Furthermore, it induced apoptosis through caspase activation and altered the expression of cell cycle regulatory proteins such as p53 and cyclin D1 .

Case Study 2: Neuroprotection Against Oxidative Stress

A study focused on neuroprotective effects demonstrated that glabridin could reduce oxidative stress-induced apoptosis in SH-SY5Y neuronal cells. The compound effectively lowered reactive oxygen species (ROS) levels and increased the expression of neuroprotective factors such as BDNF (Brain-Derived Neurotrophic Factor) .

Q & A

Basic Research Questions

Q. How can the stereochemistry at the 3R position of this compound be experimentally confirmed?

  • Methodology : The stereochemistry of the 3R configuration can be resolved using X-ray crystallography, as demonstrated for structurally related pyrano-chromen derivatives in crystallographic studies (e.g., thiopyrano[4,3-d]pyrimidin-4(3H)-one derivatives) . For dynamic solutions, nuclear Overhauser effect spectroscopy (NOESY) NMR can detect spatial proximity between protons adjacent to the chiral center, correlating with the R-configuration .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodology : A combination of 1^1H NMR, 13^{13}C NMR, IR, and high-resolution mass spectrometry (HRMS) is essential. For example:

  • NMR : Assign diastereotopic protons in the dihydro-2H-pyrano ring and confirm methoxy group integration .
  • HRMS : Validate molecular formula (e.g., observed [M+H]+^+ vs. calculated mass) .
  • IR : Identify hydroxyl (3200–3600 cm1^{-1}) and chromenone carbonyl (1650–1700 cm1^{-1}) stretches .
    • Reference Table :
TechniqueKey Data PointsEvidence Source
1^1H NMRDiastereotopic protons (δ 1.5–3.0 ppm)
HRMSExact mass matching (<2 ppm error)
IRHydroxyl and carbonyl peaks

Q. What are the challenges in synthesizing the pyrano[2,3-f]chromen core, and how are they addressed?

  • Methodology : The fused pyrano-chromen system requires regioselective cyclization. A two-step approach involving Claisen-Schmidt condensation followed by acid-catalyzed cyclization (e.g., using p-TsOH) is effective, as seen in analogous pyrano[2,3-h]chromen-4-one syntheses . Solvent choice (e.g., DMF at controlled temperatures) minimizes side reactions .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound’s complex structure?

  • Methodology :

  • Catalyst Screening : Use Lewis acids (e.g., ZnCl2_2) to enhance cyclization efficiency .
  • Temperature Control : Maintain reaction temperatures below 80°C to prevent decomposition of the methoxybenzene-1,2-diol moiety .
  • Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) to isolate the target compound from regioisomers .

Q. How can contradictions in spectral data during structural analysis be resolved?

  • Methodology :

  • Comparative Analysis : Cross-reference NMR shifts with structurally validated analogs (e.g., 8,8-dimethylpyrano[2,3-h]chromen-4-one derivatives) .
  • Computational Validation : Use density functional theory (DFT) to calculate theoretical NMR shifts and compare with experimental data .
  • Crystallographic Validation : Resolve ambiguities via single-crystal X-ray diffraction, as done for thiopyrano[4,3-d]pyrimidin-4(3H)-one derivatives .

Q. What strategies are used to investigate the compound’s potential biological activity?

  • Methodology :

  • Target Prediction : Use cheminformatics tools (e.g., molecular docking) to identify putative targets, such as kinases or oxidoreductases, based on structural similarity to pyrano-chromen derivatives with reported activity .
  • In Vitro Assays : Test antioxidant activity via DPPH radical scavenging (hydroxyl groups at C1/C2 are critical) . For anti-inflammatory potential, measure COX-2 inhibition in macrophage models .

Q. How does the 8,8-dimethyl group influence the compound’s stability and reactivity?

  • Methodology :

  • Steric Effects : The dimethyl group restricts conformational flexibility, stabilizing the pyrano ring against hydrolysis. This is confirmed via stability studies in aqueous buffers (pH 2–9) .
  • Electronic Effects : Electron-donating methyl groups increase electron density on the chromenone ring, enhancing nucleophilic attack resistance. This is validated by comparing reaction rates with non-methylated analogs .

Key Research Considerations

  • Data Reproducibility : Ensure synthetic protocols are replicated across ≥3 independent trials to account for variability in cyclization steps .
  • Contradictory Evidence : Discrepancies in reported melting points (e.g., 215–217°C vs. 243–245°C for similar compounds ) highlight the need for rigorous purity assessment (HPLC, ≥95%).
  • Biological Mechanism Gaps : While structural analogs show activity, direct evidence for this compound’s targets remains limited, necessitating target deconvolution studies .

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